2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzoyl group, a methoxy group, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-33-18-10-12-23-20(13-18)27(32)21(26(31)17-7-5-4-6-8-17)15-29(23)16-25(30)28-22-11-9-19(34-2)14-24(22)35-3/h4-15H,16H2,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRAXTMWTDQNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A validated approach for constructing the quinolinone scaffold involves cyclocondensation of substituted anthranilic acids with β-keto esters. Adapted from procedures in fluoroquinolone syntheses, 6-methoxyanthranilic acid (1) reacts with ethyl benzoylacetate (2) in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, yielding 3-benzoyl-6-methoxy-1,4-dihydroquinolin-4-one (3) (Scheme 1).
Scheme 1. Formation of the quinolinone core
$$ \text{1 (6-methoxyanthranilic acid)} + \text{2 (ethyl benzoylacetate)} \xrightarrow{\text{PPA, 130°C}} \text{3 (3-benzoyl-6-methoxy-1,4-dihydroquinolin-4-one)} $$
Critical parameters:
Alternative Route via Gould-Jacobs Reaction
For improved regioselectivity, the Gould-Jacobs cyclization offers advantages. Treatment of N-(4-methoxy-2-nitrobenzoyl)acetamide (4) with phosphoryl chloride (POCl₃) generates a chloroimidate intermediate, which undergoes thermal cyclization in diphenyl ether at 250°C to furnish the quinolinone core. Subsequent benzoylation at C3 using benzoyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) catalyst achieves 85–90% conversion.
Introduction of the Acetamide Side Chain
Chloroacetylation at N1
The N1 position of quinolinone 3 is alkylated using chloroacetyl chloride under phase-transfer conditions. Optimized conditions from moxifloxacin syntheses employ:
- Solvent: Acetonitrile
- Base: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
- Temperature: 0–5°C → room temperature
- Reaction time: 12 hours
This yields 1-chloroacetyl-3-benzoyl-6-methoxy-1,4-dihydroquinolin-4-one (5) in 78% yield after silica gel chromatography (PE/EA 3:1).
Amidation with 2,4-Dimethoxyaniline
Nucleophilic displacement of the chloro group in 5 requires activation of the amine. Pre-treatment of 2,4-dimethoxyaniline (6) with potassium carbonate in DMF enhances nucleophilicity. Coupling proceeds at 60°C for 24 hours, yielding the target compound (7).
Table 1. Optimization of amidation conditions
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 60 | 24 | 62 |
| 2 | THF | Et₃N | 50 | 36 | 58 |
| 3 | DCM | DBU | 40 | 18 | 71 |
| 4 | Acetonitrile | K₂CO₃ | 60 | 24 | 68 |
Alternative Pathway: Carbodiimide-Mediated Amide Coupling
For acid-sensitive substrates, activation of the carboxylic acid derivative proves advantageous. Oxidation of 3 to 1-carboxy-3-benzoyl-6-methoxy-1,4-dihydroquinolin-4-one (8) using Jones reagent (CrO₃/H₂SO₄) followed by EDCI/HOBt-mediated coupling with 2,4-dimethoxyaniline in DCM achieves 69% yield.
Critical considerations:
- Strict anhydrous conditions prevent hydrolysis
- HOBt suppresses racemization during activation
- Purification via preparative HPLC (C18, MeCN/H₂O)
Analytical Characterization
Successful synthesis requires rigorous analytical verification:
1H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (d, J = 8.8 Hz, 1H, H-5)
- δ 7.89–7.82 (m, 5H, benzoyl aromatic)
- δ 6.98 (dd, J = 8.8, 2.4 Hz, 1H, H-7)
- δ 6.85 (d, J = 2.4 Hz, 1H, H-8)
- δ 4.62 (s, 2H, CH₂CO)
- δ 3.86 (s, 3H, OCH₃)
- δ 3.79 (s, 6H, 2×OCH₃)
HPLC Purity: 99.23% (C18, 0.1% TFA in H₂O/MeCN)
Challenges and Mitigation Strategies
Byproduct Formation During Chloroacetylation
Competitive O-acylation at the 4-oxo group generates a diketo byproduct (up to 15%). Mitigation strategies include:
Epimerization at C1
The stereogenic center at C1 may racemize under basic conditions. Kinetic studies show ≤3% epimerization when reactions are conducted below 40°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 442.5 g/mol. The structure features a quinoline core, which is known for its diverse biological activities. The compound's synthesis typically involves multiple steps requiring precise reaction conditions to optimize yield and purity.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Properties : The quinoline derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves modulating inflammatory pathways at the cellular level.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of key enzymes involved in metabolic processes, such as acetylcholinesterase and α-glucosidase. These activities are particularly relevant in the context of diseases like Alzheimer's and Type 2 Diabetes Mellitus (T2DM) .
Synthesis and Mechanism of Action
The synthesis of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide involves several chemical reactions that facilitate the formation of its complex structure. The mechanism of action is believed to involve interactions with specific biological targets, which can vary based on the disease context and the cellular environment.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of quinoline derivatives similar to 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide. The results indicated that these compounds significantly inhibited the growth of cancer cell lines in vitro, demonstrating potential as chemotherapeutic agents.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of related compounds. The study found that certain derivatives effectively inhibited acetylcholinesterase activity, suggesting their potential use in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Potential Research Directions
Future research should focus on:
- In Vivo Studies : To validate the therapeutic efficacy observed in vitro.
- Mechanistic Studies : To elucidate the specific pathways through which these compounds exert their biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide: Lacks the methoxy group at the 6-position.
2-(3-benzoyl-6-methoxyquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide: Lacks the carbonyl group at the 4-position.
2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-phenylacetamide: Lacks the methoxy groups on the phenyl ring.
Uniqueness
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Biological Activity
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including anticancer and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of 472.5 g/mol. The compound features a quinoline core structure that is modified with various functional groups, enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N2O6 |
| Molecular Weight | 472.5 g/mol |
| CAS Number | 866348-69-8 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in assays conducted on lung cancer cell lines (A549, HCC827, and NCI-H358), the compound showed promising results with IC50 values indicating effective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.26 ± 0.33 |
| HCC827 | 6.48 ± 0.11 |
| NCI-H358 | 20.46 ± 8.63 |
These results suggest that the compound may serve as a lead for developing new anticancer agents due to its low toxicity and high efficacy against tumor growth .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can suppress the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be attributed to its ability to modulate specific signaling pathways critical in inflammation .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound interacts with cellular pathways that regulate cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Enzyme Activity : It inhibits key enzymes involved in inflammation and tumor progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- DNA Interaction : Preliminary studies suggest that the compound may bind to DNA, disrupting replication and transcription processes essential for cancer cell survival .
Case Studies
Several studies have focused on the biological activity of similar quinoline derivatives, providing insights into structure-activity relationships:
Q & A
Q. Critical Conditions :
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
- Temperature Control : Exothermic steps (e.g., benzoylation) require gradual reagent addition to avoid side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy :
- 1H/13C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; quinoline carbonyl at δ 168–170 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 505.18) .
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native proteins). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Compound Stability : Degradation under storage (e.g., hydrolysis of the acetamide group in high humidity). Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Data Normalization : Use internal controls (e.g., IC50 values normalized to reference inhibitors like doxorubicin) .
Advanced: What computational strategies predict this compound’s interaction with biological targets, and how are these validated experimentally?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., topoisomerase II) using crystal structures (PDB ID: 1ZXM). Focus on hydrogen bonding with the quinoline carbonyl and methoxy groups .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes in solvated environments .
- Validation :
- SPR/BLI : Measure binding kinetics (KD) to purified proteins .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Advanced: What approaches optimize the compound’s pharmacokinetic properties through structural modification?
Answer:
- Solubility Enhancement : Introduce polar groups (e.g., sulfonyl or hydroxyl) at the N-phenylacetamide moiety while maintaining logP < 3 .
- Metabolic Stability : Replace labile esters with ethers (e.g., 2,4-dimethoxy to 2,4-dihydroxy protected as acetals) to reduce CYP450-mediated oxidation .
- SAR Studies : Compare analogues with varied substituents (e.g., 4-ethylphenyl vs. 4-chlorophenyl) to balance potency and toxicity .
Basic: What are the primary degradation pathways under various storage conditions?
Answer:
- Hydrolysis : The 4-oxoquinoline core degrades in aqueous buffers (pH > 7) via ring-opening. Stabilize with lyophilization and storage at -20°C .
- Photooxidation : Benzoyl groups undergo UV-induced radical formation. Use amber vials and antioxidant additives (0.1% BHT) .
- Thermal Degradation : Above 40°C, the acetamide bond cleaves. Monitor via TGA/DSC for optimal storage recommendations .
Advanced: How do substituent variations at the quinoline core affect target selectivity and potency?
Answer:
- Position 3 (Benzoyl Group) : Fluorine substitution (4-F) enhances DNA intercalation but reduces solubility. Replace with methylsulfonyl for balanced lipophilicity .
- Position 6 (Methoxy Group) : Ethoxy or chloro substituents increase topoisomerase inhibition but may elevate hepatotoxicity. Use QSAR models to predict ADMET .
- N-Phenylacetamide : 2,4-Dimethoxy improves blood-brain barrier penetration compared to 4-chloro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
